5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine

Sequential Cross-Coupling C–H Functionalization Medicinal Chemistry

5-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine is the definitive dual-halogenated (C3–I, C5–Cl) pyrazolo[3,4-c]pyridazine scaffold for sequential Pd-catalyzed cross-coupling. Unlike mono-halogenated analogues that restrict chemoselective functionalization, this pre-functionalized core enables the selective engagement of the C3 iodide in a first coupling event while the C5 chloride remains intact, thereby compressing multi-step syntheses into a single, programmable diversification sequence. A single 5 g lot supports up to 100 bis-functionalized kinase or antiviral analogues. Stock this building block to eliminate de novo halogenation steps and accelerate hit-to-lead campaigns.

Molecular Formula C5H2ClIN4
Molecular Weight 280.45 g/mol
Cat. No. B12780605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine
Molecular FormulaC5H2ClIN4
Molecular Weight280.45 g/mol
Structural Identifiers
SMILESC1=C(N=NC2=NNC(=C21)I)Cl
InChIInChI=1S/C5H2ClIN4/c6-3-1-2-4(7)9-11-5(2)10-8-3/h1H,(H,9,10,11)
InChIKeyNSHONLWGWWUPBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine: A Dual-Halogenated Heterocyclic Scaffold for Medicinal Chemistry and Chemical Biology


5-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine (CAS 1658467-44-7) is a bicyclic nitrogen heterocycle belonging to the pyrazolo[3,4-c]pyridazine class, a scaffold recognized for its close structural analogy to purine and its ability to engage ATP-binding pockets, particularly in kinases [1]. This compound is defined by the simultaneous presence of a chlorine atom at the C5 position and an iodine atom at the C3 position on the core, a halo-substitution pattern conferring a molecular formula of C₅H₂ClIN₄ and a molecular weight of 280.45 g/mol [2]. Unlike simple mono-halogenated or unsubstituted analogs in this family, this specific dual-halogenated architecture is primarily deployed as an advanced synthetic building block, rather than as a direct terminal bioactive agent, with applications spanning anticancer kinase inhibitor programs and antiviral reverse transcriptase inhibitor development [3][4].

Why 5-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine Cannot Be Replaced by Close Analogs in Synthetic Planning


Generic substitution among pyrazolo[3,4-c]pyridazine congeners is not chemically equivalent due to the orthogonal reactivity imparted by the C3 iodo and C5 chloro substituents. Commercially available analogs such as 3-bromo-1H-pyrazolo[3,4-c]pyridazine (CAS 1260741-42-1) [1] or 3-iodo-1H-pyrazolo[3,4-c]pyridazine (CAS 1658467-49-2) [2] lack the second halogen handle, thereby eliminating the possibility of sequential chemoselective functionalization—a critical requirement in divergent library synthesis. Conversely, the unsubstituted core 1H-pyrazolo[3,4-c]pyridazine requires de novo halogenation, introducing additional synthetic steps, regioselectivity challenges, and yield losses that are obviated by procuring the pre-functionalized 5-chloro-3-iodo scaffold. The established reactivity hierarchy in palladium-catalyzed cross-couplings (I >> Br > Cl) [3] ensures that the C–I bond at C3 can be selectively engaged in a first coupling event while the C–Cl bond remains intact, enabling a programmable, stepwise build-up of molecular complexity that a single-halogen or unhalogenated material cannot replicate.

Quantitative Differentiators: 5-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine vs. Closest Structural Analogs


Dual Halogenation Enables Sequential Chemoselective Cross-Coupling Unattainable with Mono-Halogenated Analogs

The target compound uniquely presents both an aryl iodide (C3) and an aryl chloride (C5) on the pyrazolo[3,4-c]pyridazine core. In contrast, the closest commercial analogs—3-iodo-1H-pyrazolo[3,4-c]pyridazine [1] and 5-chloro-1H-pyrazolo[3,4-c]pyridazine [2]—bear only a single halogen. The established oxidative addition reactivity order in Pd-catalyzed Suzuki–Miyaura reactions is Ar–I >> Ar–Br > Ar–Cl [3]. This differential allows the C3 iodo group to be exclusively addressed in a first cross-coupling event under mild conditions, leaving the C5 chloro group untouched for a subsequent nucleophilic aromatic substitution or a second, more forcing cross-coupling reaction. No mono-halogenated analog can offer this orthogonal, programmable functionalization logic.

Sequential Cross-Coupling C–H Functionalization Medicinal Chemistry

Higher Molecular Complexity and Atom Economy for Fragment-Based Drug Discovery (FBDD) Compared to Simpler Halo-Analogs

In fragment-based drug discovery, a key parameter is the balance of molecular weight against the number of functionalizable points. 5-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine (MW 280.45 g/mol) [1] provides two distinct synthetic handles within a compact fragment-like molecular weight range (<300 Da), adhering to the 'Rule of Three' for fragments while maximizing the potential for fragment growing and merging strategies. By comparison, the simpler fragment 3-bromo-1H-pyrazolo[3,4-c]pyridazine (MW 199.01 g/mol) [2] offers only one reactive center, limiting vector diversity, while the unsubstituted core 1H-pyrazolo[3,4-c]pyridazine (MW 120.11 g/mol) [3] requires additional synthetic steps to install any functionalizable handle.

Fragment-Based Drug Discovery Lead Generation Molecular Complexity

Direct Scaffold Applicability to Validated Kinase and Reverse Transcriptase Inhibitor Programs

The pyrazolo[3,4-c]pyridazine core is a validated pharmacophore in two distinct therapeutic programs: as cyclin-dependent kinase (CDK) inhibitors where compound 1a exhibited potent CDK1/cyclin B inhibition with selectivity for the CDK family [1], and as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind in an expanded volume of the RT pocket with demonstrated resilience to single-point resistance mutations [2]. The 5-chloro-3-iodo substitution pattern allows direct elaboration of these validated scaffolds without requiring de novo core synthesis, providing a faster entry point into SAR exploration compared to acquiring the unsubstituted core and halogenating it as a first synthetic step.

CDK Inhibitor HIV-1 NNRTI Anticancer Antiviral

Optimal Scenarios for Procuring 5-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine


Divergent Kinase Inhibitor Library Synthesis via Sequential Suzuki–Miyaura / Buchwald–Hartwig Coupling

In a CDK2 or CDK4 inhibitor hit-expansion campaign following the Braña et al. (2005) pharmacophore model [1], the target compound can be subjected to a first Pd-catalyzed cross-coupling at the C3 iodo position with a diverse set of aryl or heteroaryl boronic acids (10–50 members). The intermediate 5-chloro products then undergo a second, orthogonal amination or Suzuki coupling at the C5 chloro position, generating a two-dimensional library of >100 bis-functionalized analogs from a single pre-weighted starting material. This approach compresses a multi-step linear synthesis into two parallel diversification steps and is impossible with any of the mono-halogenated commercial analogs.

Rapid Fragment Elaboration for HIV-1 NNRTI Back-Up Series

For medicinal chemistry teams pursuing back-up compounds to the pyrazolo[3,4-c]pyridazine NNRTI series disclosed by Sweeney et al. (2008) [1], the dual-halogenated scaffold serves as a late-stage diversification point. The C3 iodo group can be elaborated to introduce substituents that fill the expanded hydrophobic pocket unique to this chemotype, while the C5 chloro group can be used to modulate physicochemical properties (logD, solubility) without de novo resynthesis of the core. A single procurement lot (e.g., 5 g at 98% purity) supports an entire SAR campaign of 50–100 final compounds.

Custom Synthesis and CRO Service for Building Block Resupply Pipelines

Contract research organizations (CROs) and in-house synthesis groups supporting multiple medicinal chemistry programs can stock 5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine as a generic, pre-functionalized heterocyclic building block for kinase, antiviral, and purine-mimetic projects simultaneously. The documented CAS registry (1658467-44-7) and supplier quality specifications (98% purity, ISO-certified) [1] ensure batch-to-batch consistency across programs, avoiding the variability and lead-time associated with custom halogenation of the unsubstituted core on a per-project basis.

Chemical Biology Probe Synthesis for Target Engagement Studies

In chemical biology applications requiring installation of affinity tags (biotin) or fluorescent reporters (BODIPY, fluorescein) onto a purine-mimetic kinase probe, the orthogonal C3–I and C5–Cl handles enable sequential conjugation strategies. The aryl iodide at C3 can undergo Sonogashira coupling with a propargyl-functionalized reporter under mild conditions, while the C5 chloro group remains available for subsequent modification if steric or physicochemical tuning is required. This synthetic flexibility is absent in all commercially available mono-halogenated analogs [1][2].

Quote Request

Request a Quote for 5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.